molecular formula C14H22N2O2 B13959580 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol CAS No. 680579-20-8

1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol

Cat. No.: B13959580
CAS No.: 680579-20-8
M. Wt: 250.34 g/mol
InChI Key: XCRGJIXEFMBPDN-UHFFFAOYSA-N
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Description

1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol is an organic compound with a complex structure that includes an amino group, a phenoxy group, and a piperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-aminophenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

680579-20-8

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-(4-aminophenoxy)-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C14H22N2O2/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16/h4-7,13,17H,1-3,8-11,15H2

InChI Key

XCRGJIXEFMBPDN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)N)O

Origin of Product

United States

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